molecular formula C18H29FO3Si B12589827 2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid CAS No. 481075-52-9

2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid

Cat. No.: B12589827
CAS No.: 481075-52-9
M. Wt: 340.5 g/mol
InChI Key: SGINCRFSLXWXTM-UHFFFAOYSA-N
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Description

2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a fluoro group at the second position and a tris(1-methylethyl)silyl ether group at the third position of the benzoic acid core. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid typically involves multiple steps. One common method starts with the fluorination of benzoic acid derivatives, followed by the introduction of the tris(1-methylethyl)silyl ether group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoic acid core.

Scientific Research Applications

2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can influence the compound’s reactivity and binding affinity, while the tris(1-methylethyl)silyl ether group can affect its solubility and stability. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: A simpler fluorinated benzoic acid derivative without the tris(1-methylethyl)silyl ether group.

    3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid: A similar compound lacking the fluoro group.

Uniqueness

2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid is unique due to the combination of the fluoro group and the tris(1-methylethyl)silyl ether group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

481075-52-9

Molecular Formula

C18H29FO3Si

Molecular Weight

340.5 g/mol

IUPAC Name

2-fluoro-3-[2-tri(propan-2-yl)silyloxyethyl]benzoic acid

InChI

InChI=1S/C18H29FO3Si/c1-12(2)23(13(3)4,14(5)6)22-11-10-15-8-7-9-16(17(15)19)18(20)21/h7-9,12-14H,10-11H2,1-6H3,(H,20,21)

InChI Key

SGINCRFSLXWXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCC1=C(C(=CC=C1)C(=O)O)F

Origin of Product

United States

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